4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl-
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Overview
Description
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for high yields under mild conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used
Scientific Research Applications
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used in the production of polymers and materials with specific properties
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2-Substituted 4H-3,1-benzoxazin-4-one derivatives
Comparison:
- Uniqueness: The presence of chlorine and methyl groups in 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- enhances its reactivity and biological activity compared to other benzoxazine derivatives.
- Applications: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions in this compound provide unique pathways for chemical reactions and potential applications .
Properties
CAS No. |
21441-01-0 |
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Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
6,8-dichloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
InChI Key |
MTQBQKRLIDTQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1)C |
Origin of Product |
United States |
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